N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide is a complex organic compound with a unique structure that includes a bromobenzoyl group attached to a benzofuran ring
Preparation Methods
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide typically involves multiple steps. One common method includes the halogenation of a precursor compound in the presence of an acid, followed by a reduction reaction using acetic acid and zinc powder . The reaction conditions are generally mild, and the process is suitable for industrial production due to its high yield and purity.
Chemical Reactions Analysis
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has shown promise in:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and anti-tumor properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism by which N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide exerts its effects involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and has potential therapeutic benefits in treating various inflammatory conditions.
Comparison with Similar Compounds
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide can be compared to other compounds with similar structures and functions, such as:
Bromfenac: Another compound that inhibits COX-2 and is used to treat postoperative inflammation.
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide: Shares a similar core structure but with different functional groups, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H16BrNO3 |
---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H16BrNO3/c1-11(2)19(23)21-16-14-5-3-4-6-15(14)24-18(16)17(22)12-7-9-13(20)10-8-12/h3-11H,1-2H3,(H,21,23) |
InChI Key |
NSZUNISVGPIXBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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